![molecular formula C6H9NO2 B2566760 (1R,3R,6R,7R)-5,8-dioxa-2-azatricyclo[4.3.0.0^{3,7}]nonane CAS No. 1353757-94-4](/img/structure/B2566760.png)
(1R,3R,6R,7R)-5,8-dioxa-2-azatricyclo[4.3.0.0^{3,7}]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1R,3R,6R,7R)-5,8-dioxa-2-azatricyclo[4.3.0.0^{3,7}]nonane is a cyclic compound that belongs to a class of compounds known as bicyclic azetidines. This compound has been the subject of extensive scientific research due to its potential applications in various fields, including medicinal chemistry, drug design, and materials science. In 3.0.0^{3,7}]nonane, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Synthesis and Bioactive Molecule Building Blocks
The synthesis of new difunctionalized 2,6-dioxatricyclo[3.3.1.03,7]nonanes showcases the potential of similar structures as synthetic building blocks for bioactive molecules. These compounds were prepared from precursors through cycloaddition reactions, followed by reduction, haloetherification, and hydroxycyclization processes. Despite showing low anti-HIV activity and high cytotoxicity, these compounds illustrate the utility of such frameworks in drug discovery and development processes (Á. Montaña et al., 2009).
Versatile Scaffolds for Chemical Synthesis
2,6-Dichloro-9-thiabicyclo[3.3.1]nonane serves as a scaffold for nucleophilic substitution reactions, demonstrating the adaptability of similar bicyclic structures in synthetic chemistry. The facile condensation and subsequent reactions underscore the compounds' role as versatile intermediates in organic synthesis (D. Díaz et al., 2006).
Structural and Conformational Studies
Investigations into the NMR characteristics of 3,8‐dioxatricyclo‐[3.2.1.02,4]octane derivatives provide insights into the structural and electronic features of such compounds. Understanding the diastereoisomeric forms and their conformational dynamics is crucial for the design and synthesis of new molecules with desired properties (C. Marfisi et al., 1981).
Enantioselective Synthesis and Chiral Building Blocks
The stereoselective synthesis of compounds like (1R, 3R, 5S)-1, 3-Dimethyl-2, 9-dioxabicyclo[3.3.1]nonane highlights the importance of such structures in creating chiral building blocks. These substances are essential for the development of host-specific substances and other stereochemically complex molecules, demonstrating the critical role of such bicyclic systems in organic synthesis and natural product chemistry (Y. Mori et al., 1989).
properties
IUPAC Name |
(1R,3R,6R,7R)-5,8-dioxa-2-azatricyclo[4.3.0.03,7]nonane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-3-5-6(8-1)4(7-3)2-9-5/h3-7H,1-2H2/t3-,4-,5-,6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQYLHVWIQEPRG-KVTDHHQDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C(O1)C(N2)CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H]3[C@H](O1)[C@H](N2)CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,3R,6R,7R)-5,8-dioxa-2-azatricyclo[4.3.0.0^{3,7}]nonane |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.